molecular formula C10H14N4O2 B540439 1-Propyl theobromine CAS No. 63906-63-8

1-Propyl theobromine

Cat. No.: B540439
CAS No.: 63906-63-8
M. Wt: 238.24 g/mol
InChI Key: XJKSERUTELYNMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Protheobromine is a derivative of the xanthine alkaloid theobromine with diuretic and vasodilating activity. Like other methylated xanthines, protheobromine causes diuresis, and acts as a stimulant and vasodilator.
Protheobromine is an oxopurine.

Scientific Research Applications

Pharmacological Actions

  • Respiratory Stimulation: Propyl theobromine exhibits significant respiratory stimulation, surpassing other derivatives like caffeine and theophylline, making it a potential candidate for medical applications involving respiratory functions (Scott, Anderson, & Chen, 1946).
  • Diuretic Action: Research on human subjects suggests that propyl theobromine might be more effective than caffeine in increasing urine output (Scott, Anderson, & Chen, 1946).

Dental Applications

  • Enamel Protection: Theobromine has been identified as a potential agent for preventing enamel demineralization and stimulating new enamel growth. Its application in gel form can influence enamel microhardness and resistance against acidic substances (Herisa, Noerdin, & Eriwati, 2017); (Kargul et al., 2012).

Biochemical Research

  • Lipoprotein Profiles: Theobromine consumption has been studied for its effects on serum lipoprotein profiles, particularly in individuals with low HDL-cholesterol concentrations, indicating potential applications in cardiovascular research (Jacobs et al., 2017).

Neurological Research

  • Motor Learning Enhancement: Theobromine has shown potential in enhancing motor learning in mice, suggesting its utility in neurological and cognitive research (Yoneda et al., 2017).

Oncology

  • Glioblastoma Proliferation Inhibition: Theobromine has been observed to prevent the proliferation of malignant glioblastoma by negatively regulating several cellular signaling pathways, presenting a potential avenue for cancer research (Sugimoto et al., 2014).

Metabolic Research

  • NAFLD Improvement: Theobromine ameliorates nonalcoholic fatty liver disease by regulating hepatic lipid metabolism, potentially useful in metabolic disorder studies (Wei et al., 2020).

Properties

CAS No.

63906-63-8

Molecular Formula

C10H14N4O2

Molecular Weight

238.24 g/mol

IUPAC Name

3,7-dimethyl-1-propylpurine-2,6-dione

InChI

InChI=1S/C10H14N4O2/c1-4-5-14-9(15)7-8(11-6-12(7)2)13(3)10(14)16/h6H,4-5H2,1-3H3

InChI Key

XJKSERUTELYNMR-UHFFFAOYSA-N

SMILES

CCCN1C(=O)C2=C(N=CN2C)N(C1=O)C

Canonical SMILES

CC(CN1C(=O)C2=C(N=CN2C)N(C1=O)C)O

Appearance

Solid powder

63906-63-8

Pictograms

Environmental Hazard

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Protheobromine;  Pro-Cor;  Protheobrominum;  TEBE;  Theocor;  Vascopil;  Bonicor; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Propyl theobromine
Reactant of Route 2
Reactant of Route 2
1-Propyl theobromine
Reactant of Route 3
Reactant of Route 3
1-Propyl theobromine
Reactant of Route 4
Reactant of Route 4
1-Propyl theobromine
Reactant of Route 5
Reactant of Route 5
1-Propyl theobromine
Reactant of Route 6
Reactant of Route 6
1-Propyl theobromine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.